

Introduction: Understanding the Molecular Architecture and Significance

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Compound of Interest

Compound Name: *2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid*

CAS No.: 1738-50-7

Cat. No.: B1179361

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2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid is a multifaceted organic compound that stands at the intersection of several key chemical classes. Its structure is a composite of a phenyl group, an acrylic acid moiety, and a 5-methyl-tetrazole ring. This unique combination of functional groups imparts a range of chemical and physical properties that are of significant interest in medicinal chemistry and drug development.[1]

The tetrazole ring, a bioisosteric analogue of the carboxylic acid group, is a particularly noteworthy feature.[2][3] Tetrazole derivatives are known for their metabolic stability, low basicity, and high acidity, making them valuable components in the design of novel therapeutic agents.[2] The presence of both a carboxylic acid and a tetrazole ring suggests a compound with distinct acidic properties and the potential for diverse molecular interactions, including hydrogen bonding and salt formation.[4] This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical principles and experimental methodologies.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is foundational to its development as a pharmaceutical agent, influencing everything from formulation and delivery to bioavailability and stability. While experimental data for this specific molecule is not extensively

published, we can infer key characteristics based on its constituent parts and provide a framework for their empirical determination.

The molecular formula for **2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid** is $C_{11}H_{10}N_4O_2$.^[1]

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C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1;

// Double bonds edge [style=filled, penwidth=2]; N1 -- C_tet; N3 -- N4; C_alpha -- C_beta;
C_phenyl1 -- C_phenyl2; C_phenyl3 -- C_phenyl4; C_phenyl5 -- C_phenyl6; }
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Figure 1: Chemical Structure of the Topic Compound.

Table 1: Summary of Core Physical Properties

Property	Value / Predicted Characteristic	Rationale & Context
IUPAC Name	2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylprop-2-enoic acid	Systematic name based on chemical structure.
Molecular Formula	C ₁₁ H ₁₀ N ₄ O ₂	Derived from the chemical structure.[1]
Molecular Weight	~218.22 g/mol	Calculated from the molecular formula.[1]
Appearance	Predicted: White to off-white crystalline solid	Parent tetrazole is a white to pale yellow crystalline powder. [5] Related phenylacrylic acids are also crystalline solids.[6][7]
Melting Point	Not experimentally determined.	Expected to be a distinct melting point characteristic of a crystalline solid. For context, parent tetrazole melts at 155-157 °C, and 2-phenylacrylic acid melts at 104-106 °C.[5][6]
Solubility	Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.	The acrylic acid moiety may confer some aqueous solubility, but the phenyl and tetrazole rings increase lipophilicity. Parent tetrazole is soluble in water, DMSO, and DMF.[5] Acrylic acid is miscible with water, alcohols, and ethers.[8] Solubility is expected to be pH-dependent due to the acidic groups.
Acidity (pKa)	Not experimentally determined.	Expected to have at least two pKa values. The carboxylic acid pKa is likely similar to other acrylic acids (around 4.25 for acrylic acid itself).[8]

The tetrazole ring is also acidic, with a pKa comparable to carboxylic acids (pKa of parent tetrazole is ~4.89).[5]

Section 2: Spectroscopic & Spectrometric Characterization Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of a synthesized compound. The following is a predictive guide to the key spectral features of **2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid**.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

- O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption is expected in the range of 2500-3300 cm^{-1} .^{[9][10][11]} This broadness is due to hydrogen-bonded dimers.
- C=O Stretch (Carboxylic Acid): An intense, sharp absorption band should appear between 1690-1760 cm^{-1} .^{[9][11]} The exact position depends on conjugation and hydrogen bonding.
- C=C Stretch (Alkene & Aromatic): Absorptions for the acrylic C=C and the phenyl ring C=C bonds are expected in the 1600-1680 cm^{-1} and 1450-1600 cm^{-1} regions, respectively.
- N=N/C=N Stretch (Tetrazole Ring): The tetrazole ring will exhibit characteristic stretching vibrations, typically in the 1400-1600 cm^{-1} region.
- C-H Stretch (Aromatic/Vinyl): Sharp peaks are expected just above 3000 cm^{-1} for the sp^2 C-H bonds of the phenyl ring and the acrylic acid vinyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the precise arrangement of atoms.

- ^1H NMR:

- Carboxyl Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
- Aromatic Protons (Phenyl -C₆H₅): A multiplet in the range of 7.0-8.0 ppm, integrating to 5 protons.
- Vinyl Proton (=CH-): A singlet in the vinylic region, likely around 6.0-7.0 ppm.
- Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, expected in the upfield region around 2.0-2.5 ppm.
- ¹³C NMR:
 - Carbonyl Carbon (-COOH): A peak in the highly deshielded region, typically 165-185 ppm.
 - Aromatic & Vinylic Carbons: Multiple peaks in the 120-150 ppm range.
 - Tetrazole Ring Carbon: A distinct peak, also in the downfield region.
 - Methyl Carbon (-CH₃): A signal in the upfield aliphatic region, around 10-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion Peak (M⁺•): The exact mass should be readily detectable, corresponding to the molecular weight of ~218.22 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₁₁H₁₀N₄O₂.
- Fragmentation: Common fragmentation pathways for nitrogen-containing heterocyclic compounds may involve the loss of small, stable molecules like HCN or N₂.^[12] The carboxylic acid group can lead to a characteristic loss of CO₂ (44 Da) or H₂O (18 Da).

Section 3: Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining the key physical properties discussed.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a self-validating system for determining the melting range of a crystalline solid, a key indicator of purity.

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Figure 2: Workflow for Melting Point Determination.

Methodology:

- Sample Preparation: Ensure the compound is completely dry and free of solvent. Finely pulverize a small amount of the crystalline solid.

- Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.
- Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- Heating Protocol:
 - Set a rapid heating ramp to approach the anticipated melting point quickly (e.g., 10-15°C/min).
 - Approximately 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- Observation and Recording:
 - Record the temperature at which the first drop of liquid is observed (T_{onset}).
 - Record the temperature at which the last crystal melts into a clear liquid (T_{clear}).
- Reporting: The melting point is reported as the range from T_{onset} to T_{clear}. For a pure compound, this range should be narrow (typically < 2°C). The procedure should be repeated at least twice to ensure reproducibility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound, which is critical for predicting its in vivo dissolution behavior.^{[13][14]} The protocol is adapted from WHO guidelines for Biopharmaceutics Classification System (BCS) studies.^[15]

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```

```
(shaker)"]; Sample [label="Withdraw aliquots at set\ntime points (e.g., 2, 4, 24, 48h)"]; Separate [label="Separate solid from liquid\n(Centrifugation or Filtration)"]; Dilute [label="Immediately dilute supernatant\ninto prevent precipitation"]; Analyze [label="Quantify concentration\n(e.g., HPLC-UV, LC-MS)"]; Equilibrium [label="Check for Equilibrium:\nConcentration is stable over\nthe last two time points", shape=diamond, fillcolor="#FBBC05"]; End [label="Report Equilibrium Solubility\n(e.g., in mg/mL)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
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Figure 3: Workflow for Shake-Flask Solubility Assay.

Methodology:

- Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.
- Sample Addition: Add an excess amount of the solid compound to a sealed vial containing a precise volume of the prepared buffer. The presence of undissolved solid throughout the experiment is crucial.
- Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled chamber set to $37 \pm 1^\circ\text{C}$. Agitate continuously to facilitate dissolution.
- Sampling: At predetermined time points (e.g., 4, 8, 24, and 48 hours), withdraw an aliquot of the suspension.
- Phase Separation: Immediately separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed or by passing the aliquot through a low-binding syringe filter (e.g., $0.22 \mu\text{m}$ PVDF).[15]
- Analysis:
 - Accurately dilute the resulting clear supernatant with a suitable mobile phase to prevent precipitation upon cooling.

- Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration plateaus between consecutive time points (e.g., the concentration at 48 hours is within 5-10% of the concentration at 24 hours).[15] The final, stable concentration is reported as the equilibrium solubility at that specific pH and temperature.

Section 4: Safety & Handling Considerations

Professional laboratory practice requires an awareness of potential hazards.

- Irritant: The acrylic acid moiety suggests the compound may be an irritant to the skin, eyes, and respiratory tract.[1]
- Tetrazole Hazard: Some tetrazole derivatives are known to have explosive properties, particularly upon heating or shock.[1] While this is not a universal property, caution should be exercised, and the compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

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